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molecular formula C10H7FN2O3 B8544699 3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No. B8544699
M. Wt: 222.17 g/mol
InChI Key: UWURZZHFZYZWTJ-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

Alternately, acid (XXXa) is prepared by first converting 2-fluoro-6-iodobenzoic acid to the acid chloride by reaction with a chlorinating agent such as oxalyl chloride, in a solvent such as DCM, with a catalytic amount of DMF, at a temperature of 0° C. Subsequent reaction of the acid chloride with N-hydroxyacetamide in a solvent such as CH2Cl2 provides (Z)—N′-((2-fluoro-6-iodobenzoyl)oxy)acetimidamide. 5-(2-Fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole is prepared by reacting (Z)—N′-((2-fluoro-6-iodobenzoyl)oxy)acetimidamide with sodium acetate, in a solvent such as tert-butanol, at temperatures ranging from 100° C. to 110° C. 3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa) is prepared by reacting 5-(2-fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole with a grignard reagent such as i-PrMgCl, in a suitable solvent such as THF and the like, at a temperature of −78° C. Subsequent addition of CO2 gas, at a temperature of −78° C. provides 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[C:3]=1[C:4]([O:6]/[N:7]=[C:8](\[NH2:10])/[CH3:9])=O.[C:16]([O-:19])(=[O:18])[CH3:17].[Na+].[F:21][C:22]1[CH:27]=[CH:26][CH:25]=C(I)[C:23]=1[C:29]1[O:33][N:32]=[C:31]([CH3:34])[N:30]=1.C([Mg]Cl)(C)C.C(=O)=O>C1COCC1.C(O)(C)(C)C>[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[C:3]=1[C:4]1[O:6][N:7]=[C:8]([CH3:9])[N:10]=1.[F:21][C:22]1[C:23]([C:29]2[O:33][N:32]=[C:31]([CH3:34])[N:30]=2)=[C:17]([CH:25]=[CH:26][CH:27]=1)[C:16]([OH:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O\N=C(\C)/N)C(=CC=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)I)C1=NC(=NO1)C
Step Four
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ranging from 100° C. to 110° C
CUSTOM
Type
CUSTOM
Details
3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa) is prepared
CUSTOM
Type
CUSTOM
Details
at a temperature of −78° C

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)I)C1=NC(=NO1)C
Name
Type
product
Smiles
FC=1C(=C(C(=O)O)C=CC1)C1=NC(=NO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08653263B2

Procedure details

Alternately, acid (XXXa) is prepared by first converting 2-fluoro-6-iodobenzoic acid to the acid chloride by reaction with a chlorinating agent such as oxalyl chloride, in a solvent such as DCM, with a catalytic amount of DMF, at a temperature of 0° C. Subsequent reaction of the acid chloride with N-hydroxyacetamide in a solvent such as CH2Cl2 provides (Z)—N′-((2-fluoro-6-iodobenzoyl)oxy)acetimidamide. 5-(2-Fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole is prepared by reacting (Z)—N′-((2-fluoro-6-iodobenzoyl)oxy)acetimidamide with sodium acetate, in a solvent such as tert-butanol, at temperatures ranging from 100° C. to 110° C. 3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa) is prepared by reacting 5-(2-fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole with a grignard reagent such as i-PrMgCl, in a suitable solvent such as THF and the like, at a temperature of −78° C. Subsequent addition of CO2 gas, at a temperature of −78° C. provides 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[C:3]=1[C:4]([O:6]/[N:7]=[C:8](\[NH2:10])/[CH3:9])=O.[C:16]([O-:19])(=[O:18])[CH3:17].[Na+].[F:21][C:22]1[CH:27]=[CH:26][CH:25]=C(I)[C:23]=1[C:29]1[O:33][N:32]=[C:31]([CH3:34])[N:30]=1.C([Mg]Cl)(C)C.C(=O)=O>C1COCC1.C(O)(C)(C)C>[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[C:3]=1[C:4]1[O:6][N:7]=[C:8]([CH3:9])[N:10]=1.[F:21][C:22]1[C:23]([C:29]2[O:33][N:32]=[C:31]([CH3:34])[N:30]=2)=[C:17]([CH:25]=[CH:26][CH:27]=1)[C:16]([OH:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O\N=C(\C)/N)C(=CC=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)I)C1=NC(=NO1)C
Step Four
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ranging from 100° C. to 110° C
CUSTOM
Type
CUSTOM
Details
3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa) is prepared
CUSTOM
Type
CUSTOM
Details
at a temperature of −78° C

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)I)C1=NC(=NO1)C
Name
Type
product
Smiles
FC=1C(=C(C(=O)O)C=CC1)C1=NC(=NO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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